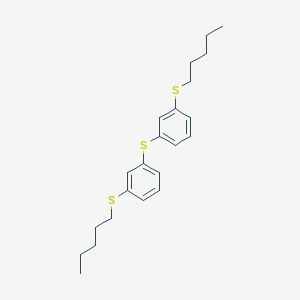
Bis(3-(pentylthio)phenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(pentylthio)phenyl)sulfane is an organosulfur compound characterized by the presence of sulfur atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(pentylthio)phenyl)sulfane typically involves the reaction of 3-(pentylthio)phenyl derivatives with sulfur-containing reagents. One common method includes the use of thiol and disulfide reagents under controlled conditions to form the desired sulfane compound. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the sulfur-sulfur bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(pentylthio)phenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol or disulfide precursors.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(3-(pentylthio)phenyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(3-(pentylthio)phenyl)sulfane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile agent in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(phenylsulfonyl)methane
- Bis(4-chlorophenyl)sulfane
- Bis(4-methylphenyl)sulfane
Uniqueness
Bis(3-(pentylthio)phenyl)sulfane is unique due to the presence of pentylthio groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C22H30S3 |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
1-pentylsulfanyl-3-(3-pentylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H30S3/c1-3-5-7-15-23-19-11-9-13-21(17-19)25-22-14-10-12-20(18-22)24-16-8-6-4-2/h9-14,17-18H,3-8,15-16H2,1-2H3 |
InChI Key |
NRBLXHOFGQFGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC(=CC=C1)SC2=CC=CC(=C2)SCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















